molecular formula C10H19NO2 B15260974 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid

6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid

Cat. No.: B15260974
M. Wt: 185.26 g/mol
InChI Key: DSKXFXDGOHMKOG-UHFFFAOYSA-N
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Description

6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a methyl group at position 6 and an isopropyl group at position 2 of the piperidine ring, with a carboxylic acid substituent at position 2. While its hydrochloride salt (CAS 1909325-14-9) is documented, the free acid form is less well-studied . The compound’s molecular formula is C10H19NO2 (free acid) or C10H20ClNO2 (hydrochloride), with a molecular weight of 221.72 g/mol for the hydrochloride salt .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

6-methyl-2-propan-2-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-6(2)9-8(10(12)13)5-4-7(3)11-9/h6-9,11H,4-5H2,1-3H3,(H,12,13)

InChI Key

DSKXFXDGOHMKOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(N1)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methyl-2-propanol with piperidine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

6-Methylpiperidine-2-carboxylic Acid (CAS 99571-58-1)
  • Structure : Methyl group at position 6 and carboxylic acid at position 2.
  • Synthesis : Prepared via catalytic hydrogenation of 6-methyl-pyridine-2-carboxylic acid derivatives .
  • Key Differences : The positional isomerism (carboxylic acid at C2 vs. C3) alters hydrogen-bonding capacity and steric effects, impacting solubility and biological interactions.
Piperidine-2-carboxylic Acid Hydrochloride (CAS 15862-86-9)
  • Molecular Weight : 165.62 g/mol (hydrochloride).
  • Applications : Widely used as a chiral auxiliary in asymmetric synthesis.
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic Acid (CAS 1264036-29-4)
  • Structure : Pyrimidine ring replaces the piperidine’s C2 isopropyl group, with a chlorine atom at position 4.
  • Molecular Weight : 255.70 g/mol .

Heterocyclic Analogs

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS 930111-02-7)
  • Structure : Pyrazine ring at position 1, carboxylic acid at C3.
  • Physical Properties : Melting point 185–186.5°C , molecular weight 221.25 g/mol .
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic Acid
  • Structure: Phenoxy-linked pyridine core with methyl and isopropyl groups.
  • Applications : Used in drug discovery for its dual hydrophobic and hydrogen-bonding functionalities .

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